1-tert-Butyl-4-(prop-2-en-1-yl)cyclohexane
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Overview
Description
1-tert-Butyl-4-(prop-2-en-1-yl)cyclohexane is an organic compound characterized by a cyclohexane ring substituted with a tert-butyl group and a prop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-tert-Butyl-4-(prop-2-en-1-yl)cyclohexane can be synthesized through several methods. One common approach involves the reaction of isopropenylboronic acid with 1-bromo-4-tert-butylbenzene . The reaction typically requires a palladium catalyst and proceeds under mild conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-tert-Butyl-4-(prop-2-en-1-yl)cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its saturated analog.
Substitution: The compound can undergo substitution reactions, particularly at the allylic position, using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., sodium azide, sodium cyanide).
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
1-tert-Butyl-4-(prop-2-en-1-yl)cyclohexane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tert-Butyl-4-(prop-2-en-1-yl)cyclohexane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-tert-Butyl-4-(prop-1-en-2-yl)benzene: Shares structural similarities but differs in the position of the double bond.
tert-Butyl 4-(prop-2-ynyl)piperazine-1-carboxylate: Contains a piperazine ring instead of a cyclohexane ring.
1-(tert-Butyl)-4-(prop-2-yn-1-yloxy)benzene: Features an ether linkage and a benzene ring.
Uniqueness: 1-tert-Butyl-4-(prop-2-en-1-yl)cyclohexane is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
IUPAC Name |
1-tert-butyl-4-prop-2-enylcyclohexane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24/c1-5-6-11-7-9-12(10-8-11)13(2,3)4/h5,11-12H,1,6-10H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYRYNLHSYMFNFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572108 |
Source
|
Record name | 1-tert-Butyl-4-(prop-2-en-1-yl)cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70572108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57082-90-3 |
Source
|
Record name | 1-tert-Butyl-4-(prop-2-en-1-yl)cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70572108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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